5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a bromomethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-bromo-4-methylphenol with chloromethyl tetrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted tetrazoles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromomethylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Chloro-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
- 5-[(3-Fluoro-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
- 5-[(3-Iodo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
Uniqueness
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological behaviors, making this compound particularly valuable in specific applications.
Properties
IUPAC Name |
5-[(3-bromo-4-methylphenoxy)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-6-2-3-7(4-8(6)10)15-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNACEOVZLFIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNN=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.